(S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is a complex organic compound that incorporates a pyrrolidine structure, which is commonly found in various bioactive molecules. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound has been referenced in various scientific publications and patents, indicating its relevance in research focused on antiviral and antibacterial activities. For instance, certain derivatives of pyrrolidine have shown promising results in inhibiting bacterial growth and demonstrating antifungal properties .
(S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one can be classified as an amino ketone due to the presence of both an amino group and a ketone functional group. It belongs to the broader category of alkaloids, which are nitrogen-containing compounds with significant pharmacological effects.
The synthesis of (S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one typically involves multi-step organic reactions. A common approach includes:
Technical details regarding specific reagents and conditions can be found in patent literature, which often provides detailed procedural insights .
The molecular formula is C17H26N2O, with a molecular weight of approximately 274.41 g/mol. The compound features multiple stereocenters, contributing to its chiral nature.
(S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one may undergo several chemical reactions:
Technical details regarding these reactions often involve specific conditions such as temperature, solvent choice, and catalyst use .
The mechanism of action for (S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one primarily revolves around its interaction with biological targets such as enzymes or receptors.
Data from pharmacological studies suggest that compounds with similar structures often exhibit significant biological activity due to their ability to mimic natural ligands .
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to its amino and ketone functional groups.
Key chemical properties include:
Relevant data regarding stability under various conditions (e.g., temperature, pH) should be investigated through empirical studies.
(S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one has potential applications in:
Pyrrolidine rings constitute privileged scaffolds in medicinal chemistry due to their conformationally restricted structure and enhanced binding specificity for biological targets. The saturated five-membered heterocycle provides rigid spatial orientation of pharmacophore elements while maintaining sufficient flexibility for target adaptation. This balance enables high-affinity interactions with diverse enzyme classes, particularly proteases and G-protein-coupled receptors (GPCRs). Pyrrolidine derivatives exhibit improved metabolic stability over acyclic analogs due to reduced rotational freedom, minimizing off-target interactions. Their hydrogen-bonding capability through the tertiary nitrogen facilitates membrane penetration and blood-brain barrier crossing, with logP values typically ranging from 1.5–4.0, optimizing pharmacokinetic profiles [2] [3].
Recent drug approvals highlight pyrrolidine’s dominance: 15% of small-molecule drugs contain this motif, including kinase inhibitors (e.g., Alpelisib), antivirals (e.g., Elbasvir), and neurology agents (e.g., racetams). The specific incorporation of aminocarbonyl linkages at the pyrrolidine N1 position—as seen in (S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one—enhances structural diversity by enabling additional hydrogen-bond donor/acceptor pairs. This design strategy expands target engagement potential beyond the parent heterocycle [3] [10].
The chiral integrity of pyrrolidine derivatives critically determines pharmacological efficacy. The (S)-configuration at the α-carbon of the amino carbonyl side chain—characteristic of this compound—mimics natural L-amino acid geometry, enabling selective recognition by biological receptors. Stereospecific binding manifests in eudysmic ratios (activity ratios between enantiomers) exceeding 100:1 for GPCR targets like dopamine and serotonin receptors. Molecular dynamics simulations reveal that (S)-enantiomers form optimal hydrogen-bonding networks with catalytic residues, while (R)-counterparts induce steric clashes that disrupt binding [8] [10].
Table 1: Stereochemical Influence on Pyrrolidine Derivative Bioactivity
Chiral Center | Configuration | Binding Affinity (Ki, nM) | Biological Target |
---|---|---|---|
C2 of amino acid | (S) | 18.7 ± 2.3 | DPP-4 |
C2 of amino acid | (R) | 4200 ± 310 | DPP-4 |
Pyrrolidine C2/C3 | (2S,3R) | 6.9 ± 0.8 | SOS/Ras complex |
Pyrrolidine C2/C3 | (2R,3S) | 210 ± 15 | SOS/Ras complex |
Data adapted from molecular docking studies [2] [6] [10]
The compound’s dual chiral elements—the (S)-configured amino acid center and potentially chiral pyrrolidine substituents—enable multi-vector binding interactions unavailable to racemic mixtures. This stereochemical complexity necessitates asymmetric synthesis strategies to avoid activity-diluting enantiomeric mixtures. The >99% enantiomeric excess (ee) achieved via proline-derived chiral auxiliaries or enzymatic resolution proves essential for in vivo efficacy [2] [10].
The structural lineage of amino-alkyl-pyrrolidinones traces to 1960s antiarrhythmic research exploring N-aminoalkyl-2-pyrrolidinone derivatives. Early prototypes demonstrated voltage-gated sodium channel modulation, though their clinical utility was limited by off-target effects. The 1980s saw deliberate stereochemical optimization, with Polish researchers establishing that (S)-enantiomers exhibited 3–5-fold enhanced cardiovascular activity over racemates in isolated heart models [5].
Twenty-first-century advances leveraged ring contraction methodologies for accessing novel pyrrolidine architectures. Photochemical pyridine-to-pyrrolidine conversions using silylboranes (2025) enabled efficient installation of bicyclic [3.1.0] scaffolds with embedded quaternary centers—a structural feature present in the compound’s substituted pyrrolidine core. Concurrently, transition-metal catalysis revolutionized stereoselective functionalization, permitting C–H activation at C3/C4 positions previously inaccessible for modification. These innovations transformed pyrrolidinones from simple peptide analogs to targeted therapeutics addressing Ras-mediated oncogenesis and GPR88-linked CNS disorders [9] [10].
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3